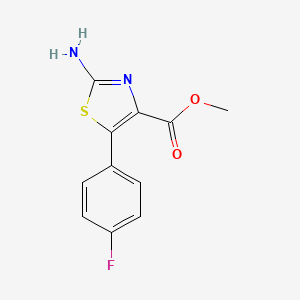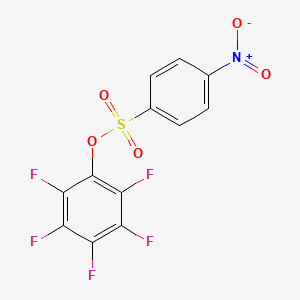![molecular formula C11H12N2O6S B1362410 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 88867-96-3](/img/structure/B1362410.png)
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
概要
説明
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is a novel sulfonamide derivative. Sulfonamides, also known as sulfa drugs, have played a significant role in the medical field due to their effectiveness against a wide range of bacterial infections. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonyl group attached to a nitrophenyl moiety.
準備方法
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid involves the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out at room temperature using sodium carbonate in the presence of water . The compound is then characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), electrospray mass spectrometry (ES-MS), and ultraviolet-visible spectroscopy (UV-Vis) .
化学反応の分析
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles.
科学的研究の応用
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it inhibits dihydropteroate synthase by mimicking the natural substrate of the enzyme, thereby preventing the synthesis of folic acid in bacteria . This inhibition leads to the death of the bacterial cells. The compound also interacts with DNA topoisomerase, an enzyme involved in DNA replication, thereby inhibiting the proliferation of cancer cells .
類似化合物との比較
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid can be compared with other sulfonamide derivatives such as:
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: Similar in structure but with a hydroxyl group attached to the pyrrolidine ring.
N-(4-Nitrophenyl)sulfonylproline: Another sulfonamide derivative with a proline ring instead of a pyrrolidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIPGHKYHUOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383058 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88867-96-3 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


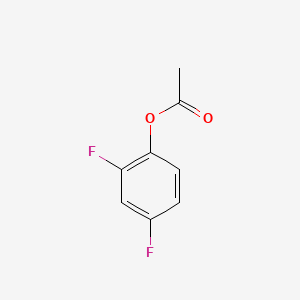
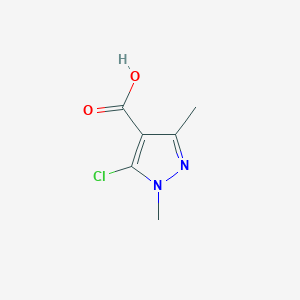
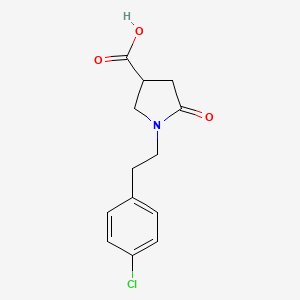
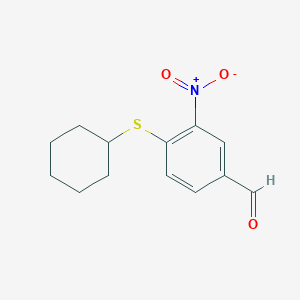
![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)


![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)


